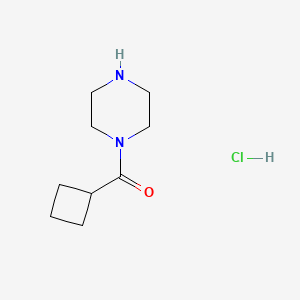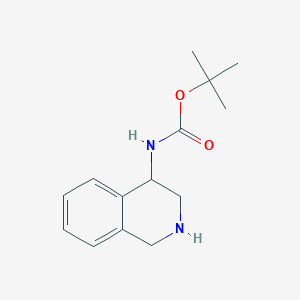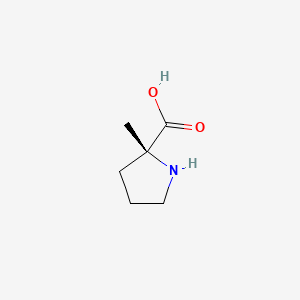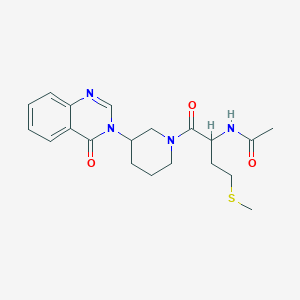![molecular formula C18H18FN3O3S B2373504 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 1252822-13-1](/img/no-structure.png)
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H18FN3O3S and its molecular weight is 375.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antitumor Activities
- A study by Xiong Jing (2011) synthesized similar compounds from L-tyrosine methyl ester and D-tyrosine ethyl ester. These compounds exhibited selective antitumor activities, suggesting their potential as cancer therapeutics.
Radioligand Development
- Research by F. Dollé et al. (2008) focused on the development of a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography, using a related compound. This highlights its use in diagnostic imaging.
Anticancer Compound Synthesis
- A study by H. Hafez and Abdel-Rhman B. A. El-Gazzar (2017) synthesized a series of novel derivatives, including a related compound, with potent anticancer activity on human cancer cell lines.
Herbicidal Activity
- Research by Daoxin Wu et al. (2011) synthesized similar compounds with significant herbicidal activities against dicotyledonous weeds, indicating potential agricultural applications.
GPR119 Agonists for Diabetes Treatment
- A paper by K. Negoro et al. (2012) discussed the synthesis of fused-pyrimidine derivatives as GPR119 agonists, suggesting potential in treating type 2 diabetes mellitus.
In Vivo Radiotracer Applications
- K. Koga et al. (2016) characterized a novel pyridopyrimidin-4-one derivative, closely related to the compound , as a radioligand candidate for arginine vasopressin 1B receptor, indicating its use in drug development and monitoring diseased conditions. (Koga et al., 2016)
Anticancer Properties
- M. M. Al-Sanea et al. (2020) synthesized derivatives related to the compound and tested their anticancer activity, revealing significant inhibition against various cancer cell lines. (Al-Sanea et al., 2020)
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid with 4-fluoroaniline, followed by acetylation of the resulting amine.", "Starting Materials": [ "3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid", "4-fluoroaniline", "Acetic anhydride", "Triethylamine", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid (1.0 equiv) and 4-fluoroaniline (1.2 equiv) in DMF (10 mL) and add triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 12 hours.", "Step 2: Pour the reaction mixture into DCM (50 mL) and wash the organic layer with water (2 x 50 mL). Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 3: Dissolve the crude product in DCM (10 mL) and add acetic anhydride (1.2 equiv) and triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 6 hours.", "Step 4: Pour the reaction mixture into ice-cold water (50 mL) and extract the product with DCM (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a mixture of DCM and diethyl ether as the eluent to obtain the final product, 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide." ] } | |
| 1252822-13-1 | |
Formule moléculaire |
C18H18FN3O3S |
Poids moléculaire |
375.42 |
Nom IUPAC |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H18FN3O3S/c1-2-3-9-21-17(24)16-14(8-10-26-16)22(18(21)25)11-15(23)20-13-6-4-12(19)5-7-13/h4-8,10H,2-3,9,11H2,1H3,(H,20,23) |
Clé InChI |
ZIILJJQTWHPLSM-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=C(C=C3)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


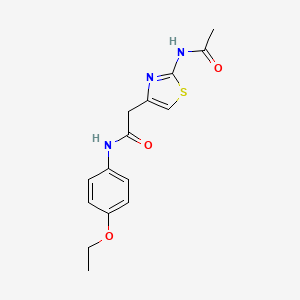
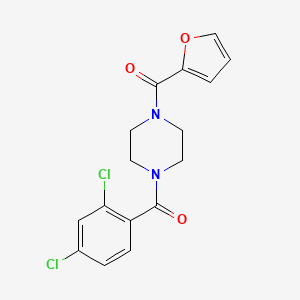


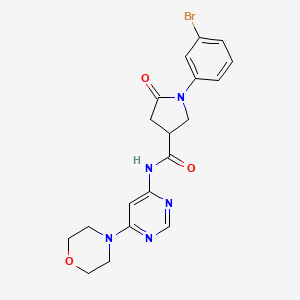
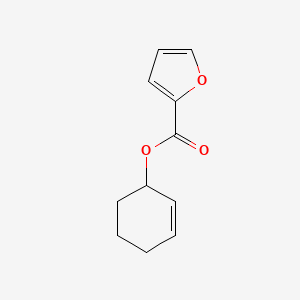
![3-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B2373433.png)
![N-(2-fluorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2373434.png)
